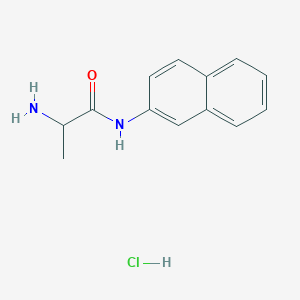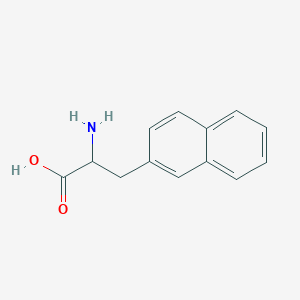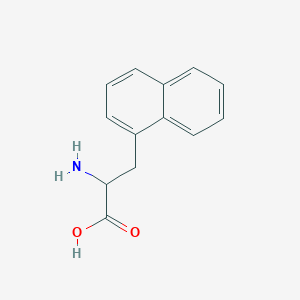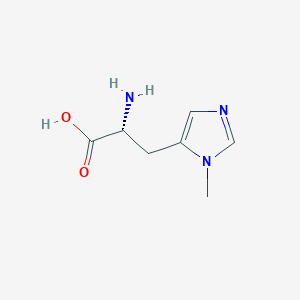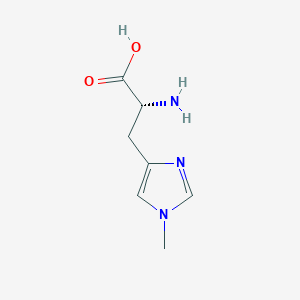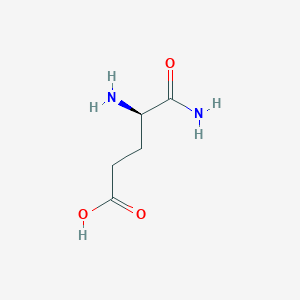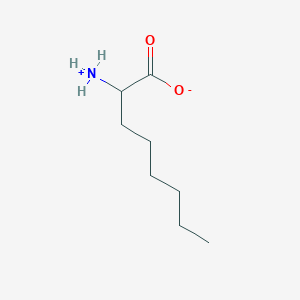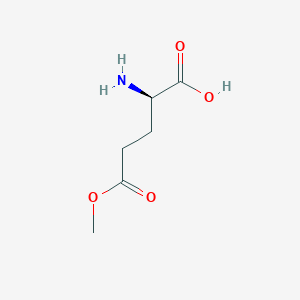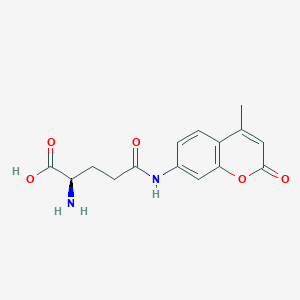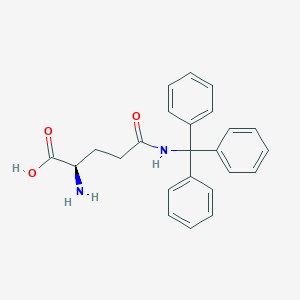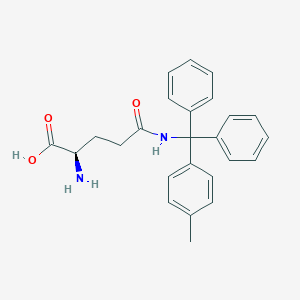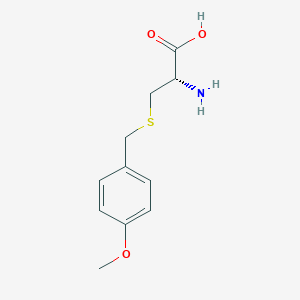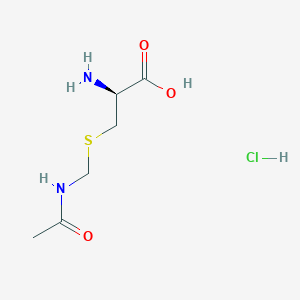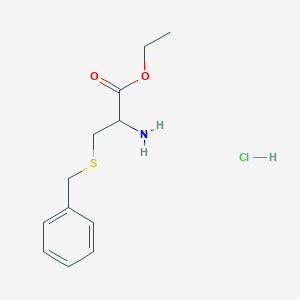
H-Cys(bzl)-oet hcl
描述
H-Cys(bzl)-oet hcl, also known as hydrogen cysteine benzyl ester hydrochloride, is a derivative of cysteine. Cysteine is a naturally occurring amino acid that contains a thiol group, making it highly reactive and valuable in various chemical and biological processes. The benzyl ester group in this compound serves as a protecting group for the thiol functionality, which is crucial in peptide synthesis and other chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-oet hcl typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl-protected cysteine is then esterified with ethanol to form the ethyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: H-Cys(bzl)-oet hcl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium in liquid ammonia or hydrogen fluoride at low temperatures.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Various cysteine derivatives with different protecting groups.
科学研究应用
H-Cys(bzl)-oet hcl is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in peptide synthesis as a protecting group for cysteine residues, facilitating the formation of complex peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug development, particularly in the design of cysteine-containing drugs.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of H-Cys(bzl)-oet hcl involves the protection of the thiol group of cysteine, preventing unwanted reactions during chemical synthesis. The benzyl group can be selectively removed under specific conditions, allowing the thiol group to participate in desired reactions. This selective protection and deprotection are crucial in the synthesis of peptides and proteins, where precise control over functional groups is necessary.
相似化合物的比较
H-Cys(bzl)-oet hcl is unique due to its specific protecting group and ester functionality. Similar compounds include:
H-Cys(bzl)-OMe hcl: Methyl ester instead of ethyl ester.
H-Cys(tBu)-oet hcl: Tert-butyl protecting group instead of benzyl.
H-Cys(Acm)-oet hcl: Acetamidomethyl protecting group instead of benzyl.
These compounds differ in their protecting groups and ester functionalities, which can influence their reactivity and suitability for specific applications. This compound is particularly valued for its stability and ease of deprotection under mild conditions.
属性
IUPAC Name |
ethyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVGMOTJUZUKY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



